molecular formula C12H15NO3 B2469600 (1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol CAS No. 2059908-56-2

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol

Cat. No.: B2469600
CAS No.: 2059908-56-2
M. Wt: 221.256
InChI Key: ODRIPCLHMNNNND-QWRGUYRKSA-N
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Description

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol is a chiral cyclobutanol derivative characterized by the presence of a nitrophenyl group at the 3-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable cyclobutanone derivative in the presence of a base, followed by reduction to yield the desired cyclobutanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,2-dimethyl-3-(4-nitrophenyl)cyclobutanone.

    Reduction: Formation of 2,2-dimethyl-3-(4-aminophenyl)cyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.

Scientific Research Applications

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the cyclobutanol moiety can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-3-(4-aminophenyl)cyclobutan-1-ol: Similar structure but with an amino group instead of a nitro group.

    2,2-dimethyl-3-(4-methoxyphenyl)cyclobutan-1-ol: Similar structure but with a methoxy group instead of a nitro group.

    2,2-dimethyl-3-(4-chlorophenyl)cyclobutan-1-ol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol is unique due to its specific chiral configuration and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10-11,14H,7H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRIPCLHMNNNND-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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